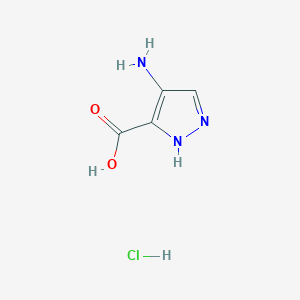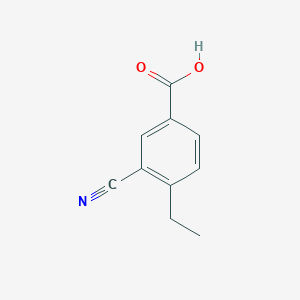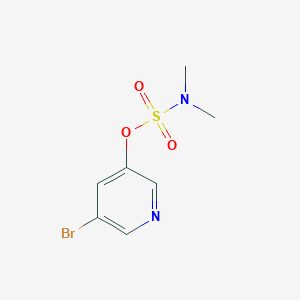
1-(3-Fluorofenoxi)propan-2-ol
Descripción general
Descripción
“1-(3-Fluorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenoxy)propan-2-ol” consists of a three-carbon chain (propan-2-ol) with a fluorophenoxy group attached to the first carbon .Physical And Chemical Properties Analysis
“1-(3-Fluorophenoxy)propan-2-ol” is a pale-yellow to yellow-brown liquid . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the current resources .Aplicaciones Científicas De Investigación
Investigación en Proteómica
1-(3-Fluorofenoxi)propan-2-ol: se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como una herramienta bioquímica para aislar y analizar las interacciones y la dinámica de las proteínas dentro de las muestras biológicas .
Pruebas Farmacéuticas
En la industria farmacéutica, este compuesto químico sirve como un estándar de referencia de alta calidad. Se utiliza para garantizar la identidad, pureza y calidad de los productos farmacéuticos durante las pruebas y los procesos de control de calidad .
Investigación Bioquímica
Los investigadores utilizan This compound en la investigación bioquímica para estudiar varios procesos biológicos. Puede participar en la síntesis de compuestos más complejos o usarse para modular las vías bioquímicas .
Síntesis Química
Este compuesto es un intermedio valioso en la síntesis orgánica. Puede utilizarse para crear una variedad de moléculas orgánicas fluoradas, que son importantes en el desarrollo de materiales con propiedades únicas, como una mayor estabilidad y resistencia a la degradación .
Investigación sobre Agentes Anticancerígenos
Existe la posibilidad de que los derivados de This compound actúen como agentes anticancerígenos. Los investigadores están explorando su eficacia en la inducción de apoptosis en las células cancerosas y su papel en la prevención del daño a las células sanas .
Química Analítica
En química analítica, This compound se utiliza como reactivo en varios ensayos y procedimientos analíticos. Sus propiedades pueden ayudar en la detección y cuantificación de otras sustancias dentro de una muestra .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Fluorophenoxy)propan-2-ol . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Análisis Bioquímico
Biochemical Properties
1-(3-Fluorophenoxy)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research due to its ability to interact with specific proteins . The nature of these interactions often involves binding to active sites or altering the conformation of proteins, thereby affecting their activity. This compound’s interactions with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
1-(3-Fluorophenoxy)propan-2-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain studies, derivatives of phenoxypropan-2-ol have shown potential anticancer properties by inducing apoptosis in tumor cells . This compound can modulate the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluorophenoxy)propan-2-ol involves its binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenoxy)propan-2-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to 1-(3-Fluorophenoxy)propan-2-ol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenoxy)propan-2-ol vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
1-(3-Fluorophenoxy)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological molecules . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenoxy)propan-2-ol within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of 1-(3-Fluorophenoxy)propan-2-ol is important for its activity and function. It may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other proteins involved in metabolic processes.
Propiedades
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)



![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)


![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)



